L-VALINE (13C5)
Description
Historical Context and Evolution of L-VALINE (13C5) Applications in Academic Inquiry
The use of stable isotopes as tracers in scientific research dates back several decades, with early applications focusing on understanding fundamental biochemical pathways. osti.gov The increased availability of separated stable isotopes and the development of sophisticated analytical instrumentation have significantly expanded their application. osti.gov
Initially, research involving ¹³C-labeled amino acids was often limited by the cost and availability of the labeled compounds. osti.gov However, advancements in synthetic chemistry and biotechnological production methods have made compounds like L-VALINE (13C5) more accessible. rsc.org
Properties
Molecular Weight |
122.11 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks Employing L Valine 13c5
Quantitative Stable Isotope Tracing and Metabolic Flux Analysis (MFA)
Quantitative stable isotope tracing using tracers like L-VALINE (13C5) is a cornerstone of metabolic flux analysis (MFA). nih.gov This powerful technique allows for the detailed quantification of the rates (fluxes) of metabolic reactions within a cell or organism. By introducing L-VALINE (13C5) and tracking the incorporation of its ¹³C atoms into downstream metabolites, researchers can elucidate the activity of various metabolic pathways. researchgate.netdiva-portal.org
Experimental Design for In Vitro and Ex Vivo 13C-Tracing Studies with L-VALINE (13C5)
The design of in vitro and ex vivo ¹³C-tracing experiments using L-VALINE (13C5) is critical for obtaining meaningful data. A typical workflow involves the culture of cells or tissue slices in a specially formulated medium where the standard L-valine is replaced with L-VALINE (13C5). nih.govnih.gov
For instance, in studies of human liver tissue, slices can be incubated in a Williams E medium containing ¹³C5-valine. diva-portal.org Similarly, in cancer cell line studies, such as with HCT116 cells, individual isotope tracing experiments are conducted by replacing the standard amino acid in the culture medium with ¹³C5-valine. nih.gov The duration of the labeling is a key parameter, determined by the time required for the system to reach an isotopic steady state, where the enrichment of ¹³C in the metabolites of interest no longer changes over time. This can range from hours to several days depending on the metabolic rates of the system under investigation. mdpi.com
A crucial aspect of the experimental design is the selection of appropriate controls and the careful formulation of the culture medium to avoid confounding variables. For example, when studying branched-chain amino acid (BCAA) metabolism, it is common to also use other labeled BCAAs like ¹³C6-leucine and ¹³C6-isoleucine in parallel or combined experiments to gain a comprehensive understanding of the pathway. nih.gov
Data Acquisition and Processing in L-VALINE (13C5) Fluxomics
Following the incubation with L-VALINE (13C5), the next step involves the extraction of metabolites from the cells or tissues and their analysis, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), is a widely used technique. nih.govnih.gov
The raw data from the mass spectrometer consists of mass spectra, which show the abundance of different mass isotopologues for each metabolite. An isotopologue is a molecule that differs only in its isotopic composition. researchgate.net For example, after introducing L-VALINE (13C5), the downstream metabolite α-ketoisovaleric acid will appear as a family of isotopologues, with the M+5 isotopologue (containing all five ¹³C atoms from valine) being highly abundant. nih.gov
Specialized software is used to process this raw data. This involves identifying metabolites based on their mass-to-charge ratio and retention time, and then quantifying the relative abundance of each isotopologue. This distribution of mass isotopologues is the primary data used for flux analysis. nih.govmdpi.com
Computational Modeling and Isotopic Labeling Pattern Analysis in L-VALINE (13C5) MFA
The final step in MFA is the use of computational models to translate the measured isotopologue distributions into metabolic fluxes. ub.edu This requires a detailed metabolic network model that specifies the biochemical reactions and the atom transitions within those reactions. researchgate.net
The model simulates the flow of the ¹³C label from L-VALINE (13C5) through the network for a given set of fluxes. By iteratively adjusting the fluxes, the model seeks to find the flux distribution that best reproduces the experimentally measured isotopologue patterns. ub.edu This is a complex optimization problem that requires specialized software packages like 13CFLUX2. researchgate.net The analysis of the labeling patterns of metabolites downstream of valine provides crucial information. For example, the labeling of intermediates in the Krebs cycle can reveal the extent to which valine contributes to anaplerosis. nih.gov
Application of L-VALINE (13C5) in Whole-Organism Isotopic Labeling Models
Beyond in vitro and ex vivo studies, L-VALINE (13C5) is also employed in whole-organism isotopic labeling models, particularly in mice. ckisotopes.com In these studies, mice are fed a diet where a specific percentage of the natural valine is replaced with L-VALINE (13C5). eurisotop.comukisotope.com This allows for the investigation of whole-body metabolism and the interplay between different organs. ckisotopes.com
For example, by feeding mice a diet containing 20% ¹³C5-valine, researchers can trace the fate of dietary valine, its incorporation into proteins in various tissues like muscle and liver, and its catabolism. ckisotopes.com This approach has been instrumental in understanding how branched-chain amino acid metabolism is altered in disease states such as cancer and obesity. ckisotopes.com The analysis of ¹³C enrichment in plasma metabolites and tissue proteins provides a quantitative picture of nutrient partitioning and utilization at the organismal level. biorxiv.org
L-VALINE (13C5) in Quantitative Proteomics Approaches
In addition to its use in metabolomics, L-VALINE (13C5) is a key reagent in quantitative proteomics, a field focused on the large-scale measurement of protein abundance.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with L-VALINE (13C5)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. medchemexpress.comsigmaaldrich.com The principle of SILAC is to metabolically label the entire proteome of cells with "heavy" amino acids. ckgas.com L-VALINE (13C5) can be used as one of these heavy amino acids, although arginine and lysine (B10760008) are more commonly used due to their prevalence in tryptic peptides.
In a typical SILAC experiment comparing two cell populations (e.g., treated vs. untreated), one population is grown in a "light" medium containing the natural amino acids, while the other is grown in a "heavy" medium containing the isotopically labeled amino acids, such as L-VALINE (13C5). sigmaaldrich.com After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. nih.gov
Absolute Quantification (AQUA) using L-VALINE (13C5) as an Internal Standard
Absolute Quantification (AQUA) is a mass spectrometry-based method that provides precise measurement of protein and peptide concentrations in complex biological samples. creative-proteomics.comsigmaaldrich.com This technique relies on the use of a synthetic, stable isotope-labeled peptide, known as an isotope-labeled internal standard (ILISP), which is chemically identical to its natural counterpart but has a greater mass due to the incorporation of heavy isotopes. creative-proteomics.comsigmaaldrich.com L-Valine (13C5) is one of the heavy-labeled amino acids used in the synthesis of these internal standards. eurisotop.com
The core principle of the AQUA method involves introducing a known quantity of the ILISP containing L-Valine (13C5) into a biological sample. sigmaaldrich.com This mixture is then subjected to enzymatic digestion, typically with trypsin, to generate peptides. sigmaaldrich.com The natural peptide and its heavy isotope-labeled counterpart are chemically identical and thus co-elute during liquid chromatography (LC) and exhibit the same ionization efficiency in the mass spectrometer. sigmaaldrich.com By comparing the signal intensities of the natural peptide to the known amount of the spiked-in heavy peptide, the absolute quantity of the target protein in the original sample can be determined. creative-proteomics.comsigmaaldrich.com
The selection of the peptide to be synthesized as an internal standard is critical for the success of the AQUA experiment. Ideal peptides are typically unique to the protein of interest, resolve well by high-performance liquid chromatography (HPLC), and ionize efficiently. sigmaaldrich.com Furthermore, sequences containing amino acids prone to biochemical modifications, such as methionine and cysteine, are generally avoided. creative-proteomics.com
Table 1: Commonly Used Heavy Amino Acids in AQUA Internal Standards creative-proteomics.comthermofisher.com
| Amino Acid | Isotope Composition | Mass Shift (Da) |
| L-Alanine | 13C3, 15N | +4 |
| L-Arginine | 13C6, 15N4 | +10 |
| L-Isoleucine | 13C6, 15N | +7 |
| L-Leucine | 13C6, 15N | +7 |
| L-Lysine | 13C6, 15N2 | +8 |
| L-Phenylalanine | 13C9, 15N | +10 |
| L-Proline | 13C5, 15N | +6 |
| L-Valine | 13C5, 15N | +6 |
This table is for illustrative purposes and includes a selection of commonly used labeled amino acids.
Analysis of Protein Turnover and Synthesis Rates via L-VALINE (13C5) Incorporation
The incorporation of stable isotope-labeled amino acids, such as L-Valine (13C5), into newly synthesized proteins is a powerful technique for studying protein turnover and synthesis rates in vivo. isotope.comnih.gov This approach, often referred to as stable isotope labeling with amino acids in cell culture (SILAC) in vitro or through administration in vivo, allows researchers to track the dynamic processes of protein metabolism. spectra2000.it
In a typical experiment, an organism or cell culture is exposed to a diet or medium containing L-Valine (13C5). spectra2000.itckisotopes.com As new proteins are synthesized, this "heavy" valine is incorporated into their polypeptide chains. isotope.com Over time, the enrichment of L-Valine (13C5) in specific proteins or the entire proteome can be measured using mass spectrometry. nih.gov
By analyzing the rate at which the heavy isotope appears in the proteome, researchers can calculate the fractional synthetic rate (FSR) of proteins. nih.gov This provides valuable insights into how protein synthesis is regulated under various physiological and pathological conditions. For instance, studies have utilized L-[1-13C]valine to measure protein fractional synthetic rates in the skeletal muscle of growing piglets. nih.gov
The methodological workflow for these studies generally involves:
Administration of L-Valine (13C5) to the biological system.
Collection of tissue or cell samples at various time points.
Isolation and hydrolysis of proteins to release individual amino acids.
Analysis of the isotopic enrichment of valine using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
This approach has been instrumental in understanding altered branched-chain amino acid (BCAA) metabolism in various disease states, including obesity, diabetes, and cancer. ckisotopes.com
Advanced Spectroscopic and Chromatographic Methodologies for L-VALINE (13C5) Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-VALINE (13C5) Detection and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for obtaining detailed structural and dynamic information about molecules. When L-Valine is labeled with 13C, it becomes particularly amenable to certain NMR experiments. The 13C nucleus is NMR-active, and its presence allows for the acquisition of 13C NMR spectra, which provide information about the carbon skeleton of the molecule. nih.govhmdb.cachemicalbook.com
In the context of L-Valine (13C5), where all five carbon atoms are replaced with the 13C isotope, the resulting NMR spectra are significantly enhanced. isotope.com This isotopic labeling is crucial for various advanced NMR applications, including:
1D and 2D NMR: One-dimensional (1D) 13C NMR spectra of L-Valine (13C5) show distinct signals for each of the five carbon atoms, with their chemical shifts being indicative of their local chemical environment. hmdb.cabmrb.io Two-dimensional (2D) NMR experiments, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), correlate the 13C nuclei with their directly attached protons, providing unambiguous assignments and further structural details. nih.govresearchgate.net
Metabolic Flux Analysis: NMR-based metabolic flux analysis can utilize 13C-labeled substrates like L-Valine (13C5) to trace the flow of carbon atoms through metabolic pathways.
Protein Structure and Dynamics: When L-Valine (13C5) is incorporated into proteins, it serves as a sensitive probe for studying protein structure and dynamics. nih.gov Selective labeling of methyl groups in valine, leucine (B10760876), and isoleucine residues has been shown to be particularly advantageous for NMR studies of large proteins. researchgate.netnih.gov
The use of L-Valine (13C5) in NMR is often complemented by labeling with other stable isotopes, such as 15N, to create multiply labeled molecules (e.g., L-Valine-13C5, 15N) for more complex multidimensional NMR experiments. isotope.comsigmaaldrich.com
Mass Spectrometry (MS) Techniques for L-VALINE (13C5) and Metabolite Profiling
Mass spectrometry (MS) is a cornerstone technique for the analysis of L-Valine (13C5) and its metabolites due to its high sensitivity and specificity. nist.govnih.gov When coupled with chromatographic separation methods, MS allows for the precise quantification and identification of L-Valine (13C5) in complex biological matrices. springernature.comnih.gov
The fundamental principle involves ionizing the analyte and then separating the ions based on their mass-to-charge ratio (m/z). The mass shift introduced by the 13C isotopes in L-Valine (13C5) allows for its clear distinction from the naturally abundant, unlabeled L-Valine. isotope.com This isotopic labeling is central to its use as an internal standard for quantitative studies. springernature.comnih.gov
Metabolite profiling, or metabolomics, heavily relies on MS-based platforms to obtain a comprehensive snapshot of the small molecules within a biological system. mdpi.comckisotopes.com L-Valine (13C5) can be used as a tracer to follow the metabolic fate of valine in various pathways. nih.govnih.gov By tracking the appearance of the 13C label in downstream metabolites, researchers can elucidate metabolic fluxes and identify active or inactive pathways. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for L-VALINE (13C5) Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of amino acids like L-Valine (13C5), a derivatization step is typically required to increase their volatility. nih.govnih.gov Common derivatization agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts amino acids into their t-butyl-dimethyl-silyl (TBDMS) derivatives. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. ckisotopes.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and their mass spectra are recorded. ckisotopes.com
GC-MS has been successfully employed for:
Measuring Isotopic Enrichment: This technique is used to determine the incorporation of 13C from labeled precursors into protein-bound amino acids, which is essential for calculating protein synthesis rates. nih.gov For instance, a method using the N-methoxycarbonylmethyl ester derivative of L-[1-13C]valine and GC-combustion-isotope ratio MS has been developed for this purpose. nih.gov
Metabolic Flux Analysis: GC-MS is used to determine the mass isotopomer distributions of proteinogenic amino acids, providing crucial data for calculating metabolic fluxes. nih.gov
Metabolite Profiling: In metabolomics studies, GC-MS is used to identify and quantify a wide range of metabolites, including amino acids, from biological samples. mdpi.comresearchgate.net
Table 2: GC-MS Parameters for Amino Acid Analysis ckisotopes.com
| Parameter | Value/Description |
| GC System | Agilent 7890 GC |
| Column | 30m DB-35MS capillary column |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial hold at 100°C, followed by a ramp to 300°C |
| MS System | Agilent 5975B MS |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Detection Mode | Scanning mode |
This table represents a typical set of parameters and may vary depending on the specific application.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for L-VALINE (13C5) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly versatile and powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS, such as non-volatile and thermally labile molecules. nih.govnih.gov A key advantage of LC-MS/MS for amino acid analysis is that it often does not require derivatization, simplifying sample preparation. springernature.comnih.gov
In LC-MS/MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique that generates ions from the liquid phase. nih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically using a triple quadrupole mass spectrometer. nist.gov This allows for highly selective and sensitive detection using modes like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. springernature.comnih.gov
LC-MS/MS is widely used for:
Quantitative Proteomics: The AQUA technique heavily relies on LC-MS/MS for the precise quantification of isotope-labeled internal standards, including those containing L-Valine (13C5). creative-proteomics.com
Clinical Diagnostics: LC-MS/MS methods have been developed for the rapid and accurate measurement of branched-chain amino acids, including valine, in plasma for the diagnosis and monitoring of metabolic disorders like Maple Syrup Urine Disease (MSUD). nih.govspringernature.comnih.gov In these assays, L-Valine (13C5, 15N) is often used as an internal standard. nih.govspringernature.comnih.gov
Metabolomics: LC-MS/MS is a key platform for comprehensive metabolite profiling, enabling the identification and quantification of a vast array of metabolites in biological samples. nih.gov
Table 3: LC-MS/MS Transitions for BCAA Analysis nih.govspringernature.comnih.gov
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Valine | 118.1 / 118.2 | 72.0 / 72.4 |
| Valine (13C5;15N) | 124.1 / 124.2 | 77.0 / 77.4 |
| Leucine/Isoleucine | 132.1 / 132.2 | 86.0 / 86.4 |
| Leucine/Isoleucine (13C6;15N) | 139.1 / 139.2 | 92.0 / 92.4 |
The specific m/z values may vary slightly depending on the instrument and experimental conditions.
High-Throughput Screening and Bioanalytical Assay Development with L-VALINE (13C5)
The stable isotope-labeled compound L-Valine (13C5) is a pivotal tool in the advancement of high-throughput screening (HTS) and the development of sensitive, specific, and robust bioanalytical assays. Its utility stems from its chemical identity to endogenous L-valine, while its distinct mass, due to the five 13C atoms, allows for clear differentiation and precise quantification in mass spectrometry-based applications. isotope.comisotope.com This enables researchers to use it as an internal standard for accurate quantification and as a tracer to elucidate complex biological pathways. medchemexpress.comscientificlabs.co.uk
Integration in High-Throughput Screening Workflows
High-throughput screening is a cornerstone of modern biotechnology, enabling the rapid assessment of vast libraries of microbial mutants or chemical compounds to identify candidates with desired characteristics. In the context of amino acid production, HTS is employed to discover strains with enhanced synthesis capabilities. acs.orgnih.gov
A common strategy involves using a biosensor system, often linked to a fluorescent reporter, for the initial rapid screening of mutant libraries. For instance, in studies aimed at improving L-valine production in Corynebacterium glutamicum, a biosensor was used with fluorescence-activated cell sorting (FACS) to screen for high-producing mutants. acs.orgnih.gov While this initial step allows for the efficient sorting of thousands of candidates, it provides a qualitative or semi-quantitative measure of intracellular accumulation.
The crucial next step is the quantitative validation of the top candidates, which requires highly accurate bioanalytical methods to measure the extracellular concentration of the produced L-valine. This is where L-Valine (13C5) becomes indispensable. It is used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays to precisely quantify the L-valine titers from fermentation broths of the screened mutants. nih.gov This validation confirms the improved production phenotype and allows for the reliable ranking of the best-performing strains.
One study detailed a sequential three-step screening process for L-valine producing C. glutamicum mutants, which culminated in flask fermentation to confirm production levels. nih.gov The final mutant identified, HL2-7, showed a significant increase in L-valine production compared to the starting strain. nih.gov
Table 1: High-Throughput Screening Results for L-Valine Production in C. glutamicum Mutants
| Strain | Screening Step | L-Valine Titer (g/L) | Improvement vs. Starting Strain (%) |
|---|---|---|---|
| Starting Strain | - | 2.63 | - |
| Mutant HL2-7 | FACS, 96-well plate, Flask Fermentation | 3.20 | +21.47% |
Foundational Role in Bioanalytical Assay Development
L-Valine (13C5) is a cornerstone in the development of quantitative bioanalytical assays, primarily through the stable isotope dilution (SID) method coupled with mass spectrometry. spectra2000.itnih.gov This approach is considered the gold standard for quantification in complex biological matrices like plasma, cell lysates, and culture media. nih.gov The labeled compound is added at a known concentration to samples at the earliest stage of processing. Since the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same processing effects, such as extraction inefficiencies, ion suppression, or degradation, allowing for highly accurate correction and quantification of the endogenous analyte. nih.govmetsol.com
Clinical Assay Development:
A prominent application is in the development of diagnostic and monitoring assays for metabolic disorders. For example, a rapid and sensitive LC-MS/MS assay was developed for the detection of branched-chain amino acids (BCAAs) to monitor patients with Maple Syrup Urine Disease (MSUD). nih.gov In this assay, L-Valine (13C5, 15N) was used as an internal standard to ensure accuracy and precision over a wide range of concentrations. nih.gov The use of a stable isotope-labeled standard was critical for achieving the analytical performance required for clinical utility. nih.gov
Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for BCAA Quantification Using L-Valine (13C5, 15N) Internal Standard
| Parameter | Value |
|---|---|
| Linear Range (µM) | 2.0 - 1500 |
| Limit of Detection (LOD) (µM) | 0.60 |
| Limit of Quantification (LOQ) (µM) | 2.0 |
| Inter-assay Precision (%CV) | 4 - 10% |
| Accuracy vs. Reference Labs (%) | 89 - 95% |
Quantitative Proteomics and Biomarker Analysis:
In the field of proteomics, L-Valine (13C5) is used to synthesize heavy-labeled peptide standards. nih.gov These peptides, which contain one or more heavy-labeled amino acids, correspond to signature peptides of a target protein. When added to a biological sample digest, they serve as ideal internal standards for the absolute quantification of the target protein using targeted mass spectrometry techniques like multiple reaction monitoring (MRM). nih.gov This approach was utilized in the development of multifaceted bioanalytical methods to assess the pharmacokinetics of an antibody-drug conjugate (ADC), where a peptide containing 13C5, 15N-Valine (denoted as V*) served as an internal standard for quantifying a catabolite of the ADC. acs.org
Metabolic Flux Analysis (MFA):
Beyond its role as an internal standard, L-Valine (13C5) is a powerful tracer for 13C-Metabolic Flux Analysis (13C-MFA). nih.govnih.gov In these experiments, cells or organisms are cultured with media containing L-Valine (13C5) or other 13C-labeled substrates. nih.gov By tracking the incorporation of the 13C label into downstream metabolites using mass spectrometry, researchers can map active metabolic pathways and quantify the rates (fluxes) of reactions. nih.gov
A comparative 13C-MFA study of wild-type and pyruvate (B1213749) dehydrogenase complex (PDHC)-deficient C. glutamicum strains revealed significant shifts in central carbon metabolism. The engineered, L-valine-producing strains exhibited a dramatic increase in the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), which was necessary to supply the increased demand for the cofactor NADPH required for L-valine synthesis. nih.gov
Table 3: Comparison of Pentose Phosphate Pathway (PPP) Flux in Wild-Type and PDHC-Deficient C. glutamicum
| Strain Type | Genetic Characteristic | Relative Carbon Flux through PPP (%) |
|---|---|---|
| Wild-Type | Active PDHC | 69 ± 14 |
| PDHC-Deficient Strains | Inactive PDHC, L-Valine Producing | up to 113 ± 22 |
Applications of L Valine 13c5 in Fundamental Metabolic Research
Elucidation of Branched-Chain Amino Acid (BCAA) Metabolism Pathways
L-valine is one of the three branched-chain amino acids (BCAAs), along with leucine (B10760876) and isoleucine. frontiersin.org These essential amino acids play crucial roles beyond being simple building blocks for proteins. eurisotop.com L-valine (13C5) has been instrumental in dissecting the complex metabolic pathways of BCAAs.
The breakdown (catabolism) and synthesis (anabolism) of valine are critical processes in cellular energy homeostasis and biosynthesis. temple.edu Studies utilizing L-valine (13C5) have provided detailed insights into these pathways. For instance, research has shown that valine catabolism occurs within the mitochondria. nih.gov
In disorders of valine oxidation, the use of L-valine (13C5) as a probe in fibroblasts has been crucial for diagnosis. nih.gov For example, in isobutyryl-CoA dehydrogenase deficiency, incubation with ¹³C₅-valine led to a significant increase in ¹³C₄-isobutyrylcarnitine, confirming the specific metabolic block. nih.gov
Furthermore, research in Corynebacterium glutamicum, a bacterium used for industrial amino acid production, has employed ¹³C metabolic flux analysis with labeled substrates to understand and optimize L-valine production. nih.govnih.gov These studies have revealed the importance of cofactor availability, such as NADPH, in directing metabolic flux towards valine synthesis. nih.govnih.gov
The metabolic pathways of the three BCAAs are intricately linked, often sharing common enzymes. ckisotopes.comresearchgate.net L-valine (13C5), often used in conjunction with labeled leucine (e.g., ¹³C₆-leucine) and isoleucine, allows researchers to trace the distinct yet interconnected fates of these amino acids. frontiersin.orgnih.gov
Studies in human astrocytes have demonstrated that all three BCAAs can be metabolized, with their carbon skeletons contributing to the synthesis of other important molecules like glutamate (B1630785) and glutamine. frontiersin.org The use of uniformly ¹³C-labeled BCAAs revealed that astrocytes can oxidatively metabolize the carbon skeletons of BCAAs to support neurotransmitter synthesis. frontiersin.org
Research has also highlighted differences in BCAA metabolism across different tissues and disease states. For example, in certain cancers, the utilization of BCAAs as a nitrogen source and for energy production varies depending on the tissue of origin. eurisotop.com Tracing studies with labeled BCAAs have been pivotal in uncovering these tissue-specific metabolic phenotypes. eurisotop.com
Investigation of Valine Catabolism and Anabolism
L-VALINE (13C5) in Central Carbon Metabolism Studies
Central carbon metabolism, encompassing glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is the hub of cellular energy production and biosynthetic precursor supply. L-valine (13C5) serves as a valuable tracer to understand how BCAA metabolism integrates with these core pathways.
The catabolism of valine ultimately leads to the production of propionyl-CoA, which can be converted to succinyl-CoA, an intermediate of the TCA cycle. nih.gov This provides an anaplerotic entry point into the cycle, replenishing TCA cycle intermediates that are used for biosynthesis.
Studies using ¹³C-labeled valine have helped to quantify the contribution of valine to the TCA cycle. nih.gov For instance, research in adipocytes showed that while leucine and isoleucine contributed significantly to lipogenesis via acetyl-CoA, the contribution from valine was minimal. nih.gov In contrast, valine's anaplerotic role through succinyl-CoA is a key aspect of its metabolism.
In Corynebacterium glutamicum, ¹³C metabolic flux analysis has shown that engineering the pyruvate (B1213749) dehydrogenase complex, which links glycolysis to the TCA cycle, can significantly enhance L-valine production. nih.govnih.gov These studies demonstrate the critical node that pyruvate represents in partitioning carbon between the TCA cycle and BCAA synthesis. nih.govnih.gov
The pentose phosphate pathway (PPP) is a major source of NADPH, a reducing equivalent essential for many biosynthetic reactions, including the synthesis of fatty acids and some amino acids. bu.edu The PPP runs parallel to glycolysis, and the flux through each pathway is tightly regulated based on the cell's metabolic needs. nih.govbu.edu
Research on L-valine production in C. glutamicum has elegantly demonstrated the interplay between BCAA synthesis and the PPP. nih.gov By using ¹³C-labeled glucose, researchers found that strains engineered for high L-valine production exhibited a significant increase in the metabolic flux through the PPP. nih.gov This shift is driven by the high demand for NADPH required for L-valine synthesis. nih.gov This highlights how the anabolic demand for a specific amino acid can globally rewire central carbon metabolism.
Pyruvate Metabolism and Entry into the Tricarboxylic Acid (TCA) Cycle
Research on Protein Synthesis and Turnover Dynamics using L-VALINE (13C5)
A fundamental application of L-valine (13C5) is in the study of protein synthesis and degradation, collectively known as protein turnover. isotope.comisotope.comeurisotop.com By introducing labeled valine into a biological system, scientists can measure the rate at which it is incorporated into new proteins and the rate at which proteins are broken down, releasing the labeled valine back into the amino acid pool. ckisotopes.comcambridge.org
In human studies, the infusion of labeled amino acids like L-valine (13C5) has been used to determine the effects of nutritional interventions and exercise on muscle protein synthesis and breakdown. cambridge.orgfisiologiadelejercicio.com For example, research has shown that the provision of BCAAs can stimulate muscle protein synthesis, particularly after exercise. cambridge.orgfisiologiadelejercicio.com
Whole-body labeling approaches in animal models, using feed containing L-valine (13C5), have allowed for the quantification of contributions from dietary intake versus the breakdown of long-term protein stores to the plasma BCAA pool. ckisotopes.com This has been particularly insightful in studying metabolic changes in diseases like cancer, where altered protein turnover is a common feature. ckisotopes.com
Interactive Data Tables
Research Findings on BCAA Metabolism using L-VALINE (13C5)
| Research Area | Organism/Cell Type | Key Finding with L-VALINE (13C5) |
| Valine Catabolism | Human Fibroblasts | Diagnosis of isobutyryl-CoA dehydrogenase deficiency through detection of ¹³C₄-isobutyrylcarnitine. nih.gov |
| BCAA Interconnections | Human Astrocytes | Valine's carbon skeleton contributes to glutamate and glutamine synthesis. frontiersin.org |
| Protein Turnover | Mice | Quantified the contribution of dietary vs. endogenous protein breakdown to plasma BCAA levels. ckisotopes.com |
| Valine Production | Corynebacterium glutamicum | Increased PPP flux is necessary for high-yield L-valine synthesis due to NADPH demand. nih.gov |
L-VALINE (13C5) in Central Carbon Metabolism Studies
| Metabolic Pathway | Organism/Cell Type | Impact of L-VALINE (13C5) Tracing |
| TCA Cycle | Adipocytes | Revealed minimal contribution of valine to lipogenic acetyl-CoA compared to leucine and isoleucine. nih.gov |
| TCA Cycle | Corynebacterium glutamicum | Showed that diverting pyruvate from the TCA cycle enhances L-valine production. nih.govnih.gov |
| Pentose Phosphate Pathway | Corynebacterium glutamicum | Demonstrated a direct link between the demand for NADPH in valine synthesis and increased PPP flux. nih.gov |
Discovery and Characterization of Novel Metabolic Activities and Shunts with L-VALINE (13C5)
The use of stable isotope-labeled L-Valine, specifically L-VALINE (13C5), has been pivotal in uncovering previously unknown metabolic pathways and alternative routes, known as shunts. By tracing the journey of the five labeled carbon atoms from L-VALINE (13C5) through various biochemical transformations, researchers can elucidate complex metabolic networks with high precision. This approach has led to significant discoveries, expanding our fundamental understanding of metabolism in various organisms, from nematodes to humans.
One notable discovery was the identification of a novel anabolic pathway in mammals where two three-carbon units of propionyl-CoA, a downstream metabolite of valine, condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). biorxiv.orgbiorxiv.org This finding challenges the conventional understanding that propionyl-CoA is primarily oxidized. In a study utilizing infusion of 13C-labeled valine in mice, the formation of 2M2PE-CoA was observed in several tissues, indicating the in vivo existence of this anabolic reaction. biorxiv.orgbiorxiv.org The detection of M+3 and M+6 isotopologues of 2M2PE-CoA confirmed that its carbon backbone was derived from propionyl-CoA originating from valine catabolism. biorxiv.org
| Tissue | Propionyl-CoA M+3 Enrichment (%) | Evidence of 2M2PE-CoA Formation |
|---|---|---|
| Heart | High | Observed |
| Kidney | 12.93 | Observed |
| Brown Adipose Tissue | Variable | Observed (to a lesser degree) |
| Liver | Variable | Observed (to a lesser degree) |
| Tibialis Anterior Muscle | Variable | Observed (to a lesser degree) |
In another significant finding, research in the nematode Caenorhabditis elegans using L-VALINE (13C5) helped to characterize a "shunt-within-a-shunt" pathway for propionate (B1217596) degradation. nih.gov This novel pathway involves the conjugation of 3-hydroxypropionate (B73278) (3HP), an intermediate in the propionate shunt, with various amino acids. When these nematodes were supplemented with L-VALINE (13C5), researchers observed the formation of 3HP-valine with different labeling patterns, which provided direct evidence for this new metabolic route. nih.gov
| Tracer | Observed Labeled Species of 3HP-Valine | Inferred Metabolic Contribution |
|---|---|---|
| L-VALINE (13C5) | 13C3-3HP-Valine | 13C3-propionyl-CoA from valine catabolism conjugates with unlabeled valine. |
| 13C5-3HP-Valine | Unlabeled propionyl-CoA conjugates with 13C5-valine. | |
| 13C8-3HP-Valine | 13C3-propionyl-CoA from valine catabolism conjugates with 13C5-valine. |
Furthermore, a "deep labeling" approach in human cancer cells, which utilized a medium containing uniformly 13C-labeled amino acids including L-VALINE (13C5), led to the discovery of a previously uncharacterized endogenous metabolite. nih.gov The researchers identified a 13C5-labeled ion with the chemical formula C5H10O6, consistent with a pentose acid. nih.gov This metabolite was not present in the culture medium, confirming its endogenous synthesis by the cells. The ability to discover such novel metabolites underscores the power of using comprehensively labeled precursors like L-VALINE (13C5) in hypothesis-free metabolic profiling.
L Valine 13c5 in Disease Pathophysiology Research Models
Cancer Metabolism Interrogation using L-VALINE (13C5) Tracers
The study of cancer metabolism has been significantly advanced by the use of stable isotope tracers like L-valine (13C5). eurisotop.com This technique allows researchers to trace the metabolic fate of valine within cancer cells and tumors, providing critical insights into the altered metabolic pathways that fuel cancer growth and progression. eurisotop.comcancer.gov
Reprogramming of Amino Acid Metabolism in Oncogenesis
Cancer cells are known to reprogram their metabolism to support their rapid proliferation and survival. frontiersin.org This includes significant alterations in amino acid metabolism. frontiersin.org L-valine (13C5) tracers have been instrumental in demonstrating how cancer cells rewire the breakdown of branched-chain amino acids (BCAAs), including valine, to meet their increased demands for carbon and nitrogen. mdpi.com This metabolic reprogramming can involve changes in the expression of genes encoding metabolic enzymes and shifts in the efficiency and specificity of these enzymes. mdpi.com
For instance, studies have shown that in certain cancers, the upregulation of BCAA catabolism leads to an increased production of glutamate (B1630785). This glutamate can then be used to synthesize other non-essential amino acids and nucleotides, which are vital for tumor growth. mdpi.com The use of L-valine (13C5) allows for the direct tracking of the carbon atoms from valine as they are incorporated into these newly synthesized molecules, providing concrete evidence of this metabolic shift. mdpi.com
Table 1: Key Findings from L-VALINE (13C5) Tracer Studies in Cancer Metabolism
| Cancer Type | Key Finding | Implication |
|---|---|---|
| Myeloid Leukemia | Reprogrammed BCAA metabolism contributes to cancer progression. nih.gov | Targeting BCAA metabolic pathways could be a therapeutic strategy. |
| Renal Cancer | Reduced expression of BCAA catabolic enzymes in tumor tissue. nih.gov | Suggests a reliance on alternative metabolic pathways for energy and biosynthesis. |
| Pancreatic Cancer | Increased BCAA levels in the serum of patients with early-stage disease. ckisotopes.com | Potential for BCAA-related biomarkers for early detection. |
| Various Cancers | BCAA catabolism supports the synthesis of non-essential amino acids and nucleotides. mdpi.com | Highlights the central role of BCAAs in providing building blocks for tumor growth. |
Metabolic Rewiring in Tumor Microenvironments
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and other stromal cells that interact metabolically. frontiersin.org L-valine (13C5) tracing has helped to elucidate the intricate metabolic interplay within the TME. core.ac.uk For example, research has shown that different cell types within the TME can have distinct metabolic profiles and that they can exchange metabolites to support tumor growth. aacrjournals.org
Studies using L-valine (13C5) have revealed that some cancer cells can utilize valine from the microenvironment to fuel their metabolic needs. This understanding of nutrient sharing and metabolic symbiosis within the TME is crucial for developing therapies that target not just the cancer cells but also their supportive microenvironment. aacrjournals.org The metabolic rewiring in the TME can create an immunosuppressive environment, and understanding these changes through tracers like L-valine (13C5) can inform the development of novel immunotherapies. frontiersin.org
Neurological Metabolism Studies with L-VALINE (13C5)
L-valine (13C5) is also a valuable tool for investigating the complexities of brain metabolism. The brain has high energy demands and relies on a constant supply of nutrients, including amino acids, from the blood.
Valine Catabolite Dynamics in Brain Cells and Tissues
Studies using L-valine (13C5) have demonstrated that brain cells, particularly astrocytes, are capable of metabolizing BCAAs like valine. frontiersin.org This research has shown that the carbon skeleton of valine can be incorporated into the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. frontiersin.org
Research has also focused on the production of valine catabolites, such as 3-hydroxyisobutyrate (B1249102) (ibHB) and α-ketoisovalerate (2-KIV), in brain cells. nih.gov These metabolites can potentially serve as energy sources or play a role in protecting against oxidative stress. nih.gov By tracing the flow of 13C from L-valine (13C5), researchers can quantify the production and utilization of these catabolites in different brain cell types and under various physiological and pathological conditions. nih.gov
Interorgan Metabolism (e.g., Liver-Brain Axis) Investigations
The metabolic health of the brain is intricately linked to the function of other organs, particularly the liver. The liver-brain axis describes the biochemical communication between these two organs. L-valine (13C5) tracer studies have been employed to investigate this interorgan metabolism. nih.gov
For example, research has explored the hypothesis that the liver can metabolize valine and release intermediate metabolites into the bloodstream, which can then be taken up and utilized by the brain. nih.gov Studies using L-valine (13C5) in both liver cell models (like HepG2 cells) and human-induced pluripotent stem cell (iPSC)-derived astrocytes have shown that both cell types can produce significant amounts of valine catabolites. nih.gov These findings suggest a potential pathway for nutritional interventions to support brain metabolism by modulating liver function. nih.gov
Research into Inborn Errors of Branched-Chain Amino Acid Metabolism utilizing L-VALINE (13C5)
Inborn errors of BCAA metabolism are a group of genetic disorders that result from defects in the enzymes responsible for breaking down leucine (B10760876), isoleucine, and valine. nih.gov The most well-known of these is Maple Syrup Urine Disease (MSUD). nih.gov
L-valine (13C5) has proven to be an invaluable tool in the study of these disorders. In vitro studies using patient-derived cells, such as fibroblasts, incubated with L-valine (13C5) can help to pinpoint the specific enzymatic defect in the valine catabolic pathway. nih.gov For example, in cases of suspected isobutyryl-CoA dehydrogenase deficiency, the accumulation of 13C4-isobutyrylcarnitine after incubation with L-valine (13C5) can confirm the diagnosis. nih.gov This approach allows for a precise understanding of the metabolic block and can aid in the development of targeted therapies. Furthermore, L-valine (13C5) is used as an internal standard in mass spectrometry-based methods for the diagnosis and monitoring of patients with MSUD, ensuring accurate quantification of BCAA levels. nih.gov
Table 2: Application of L-VALINE (13C5) in BCAA Metabolism Disorders
| Disorder | Application of L-VALINE (13C5) | Research Finding |
|---|---|---|
| Maple Syrup Urine Disease (MSUD) | Internal standard for quantification of BCAAs. nih.gov | Enables accurate monitoring of disease markers for therapeutic management. mdpi.comscielo.br |
| Isobutyryl-CoA Dehydrogenase Deficiency | In vitro probe analysis in fibroblasts. nih.gov | Confirms specific enzyme deficiency by detecting accumulation of labeled metabolites. nih.gov |
| Methylmalonic Acidemia | Studying the impact of impaired BCAA catabolism. nih.gov | Helps to understand the downstream metabolic consequences of the enzymatic block. |
L Valine 13c5 in Microbial Metabolic Engineering and Industrial Biosynthesis
Optimization of L-Valine Production in Microbial Cell Factories (e.g., Corynebacterium glutamicum)
Corynebacterium glutamicum is a key microorganism used for the industrial-scale fermentative production of amino acids, including the essential branched-chain amino acid L-valine. researchgate.netresearchgate.netmdpi.com Metabolic engineering efforts are focused on systematically modifying this bacterium to enhance its natural ability to synthesize L-valine, thereby increasing production titers and yields to meet market demand. nih.gov
The biosynthesis of L-valine in C. glutamicum is a complex process involving multiple enzymatic steps and stringent regulatory controls. researchgate.netnih.gov To create high-yield production strains, metabolic engineers employ a range of genetic strategies aimed at channeling metabolic precursors toward L-valine and removing regulatory bottlenecks.
Key strategies include:
Enhancing Precursor Supply : The synthesis of L-valine begins with pyruvate (B1213749). Genetic modifications are made to increase the carbon flow through the central carbon metabolism, such as the glycolysis pathway, to ensure a plentiful supply of this key precursor. nih.gov
Deregulation of Key Enzymes : The L-valine biosynthetic pathway is naturally subject to feedback inhibition, where high concentrations of L-valine inhibit the activity of key enzymes like acetohydroxyacid synthase. nih.gov Site-directed mutagenesis is used to create feedback-resistant versions of this enzyme (encoded by ilvB and ilvN genes), thereby eliminating this natural brake on production. nih.govresearchgate.net
Elimination of Competing Pathways : To prevent the diversion of carbon to unwanted byproducts, genes in competing metabolic pathways are deleted. Common targets for deletion include genes involved in the synthesis of other amino acids like L-alanine (alaT) and L-isoleucine (ilvA), or pathways that consume pyruvate, such as the pyruvate dehydrogenase complex (aceE). nih.gov
Cofactor Engineering : The synthesis of one mole of L-valine requires two moles of NADPH. nih.gov Engineering strategies are employed to increase the intracellular availability of this crucial cofactor. This can involve modifying enzymes to prefer NADH over NADPH or enhancing metabolic pathways that generate NADPH. nih.gov
Optimizing Export : Efficient export of the final product from the cell is critical to prevent intracellular accumulation and feedback inhibition. Genes encoding exporter proteins, such as brnF and brnE, are often overexpressed to facilitate L-valine secretion into the fermentation broth. nih.gov
A summary of genetic modifications in an engineered C. glutamicum strain for enhanced L-valine production is presented below.
| Genetic Modification Target | Gene(s) | Strategy | Purpose |
| L-Valine Biosynthesis Pathway | ilvB, ilvN, ilvC | Overexpression | Increase the catalytic capacity of the main synthesis pathway. nih.gov |
| Byproduct Formation | aceE, alaT, ilvA | Deletion | Block competing pathways to redirect pyruvate towards L-valine synthesis. nih.gov |
| Transcriptional Regulation | lrp1 | Overexpression | Enhance the expression of pathway genes. nih.gov |
| Product Export | brnF, brnE | Overexpression | Improve secretion of L-valine out of the cell. nih.gov |
| Feedback Inhibition | Acetylhydroxylate Synthase | Site-directed Mutation | Relieve feedback inhibition by L-valine. nih.gov |
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone for understanding the effects of genetic engineering on cellular metabolism. mdpi.com By using ¹³C-labeled glucose and analyzing the labeling patterns in biomass components like L-valine, researchers can precisely quantify the flow of carbon through central metabolic pathways. nih.govasm.org
Studies comparing wild-type C. glutamicum with engineered L-valine-producing strains have revealed significant shifts in carbon flux distribution. A major finding is the rerouting of carbon through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). The biosynthesis of L-valine has a high demand for the cofactor NADPH, and the PPP is a primary source of its production in the cell. nih.govnih.gov
In wild-type C. glutamicum, the carbon flux through the PPP is moderate. However, in genetically engineered, L-valine overproducing strains, there is a dramatic increase in PPP flux. nih.govnih.govresearchgate.net This metabolic adaptation is a direct response to the high demand for NADPH required by the engineered L-valine synthesis pathway. nih.gov This shift demonstrates the cell's attempt to balance its metabolic network to support the high-yield production of the target amino acid.
| Strain Type | Pathway | Relative Carbon Flux (%) | Key Observation |
| Wild-Type C. glutamicum | Pentose Phosphate Pathway (PPP) | 69% ± 14% | Baseline flux under normal conditions. nih.govnih.gov |
| PDHC-deficient L-Valine Producer | Pentose Phosphate Pathway (PPP) | up to 113% ± 22% | Strong increase in flux to meet the high NADPH demand for L-valine synthesis. nih.govnih.govresearchgate.net |
| Engineered Strain with Transhydrogenase | Pentose Phosphate Pathway (PPP) | 57% ± 6% | Introduction of an alternative NADPH source (transhydrogenase) reduces the required flux through the PPP, increasing the carbon yield for L-valine. nih.govnih.govresearchgate.net |
Metabolic Pathway Manipulation and Genetic Engineering Strategies
Understanding Metabolic Imbalances and Regulation in Recombinant Strains
While genetic engineering can successfully channel precursors towards L-valine, it often leads to metabolic imbalances and stresses on the host cell. researchgate.net The intricate and tightly regulated nature of the L-valine biosynthetic network presents significant challenges. researchgate.netnih.gov
One of the most significant imbalances is the cofactor demand. As revealed by ¹³C-MFA, the massive increase in flux through the PPP is a clear indicator of the cellular strain caused by the high NADPH requirement for L-valine synthesis. nih.govnih.gov To counteract this, further engineering strategies, such as introducing a transhydrogenase (which converts NADH to NADPH), can be implemented. This provides an alternative route for NADPH generation, which can lower the burden on the PPP and potentially increase the theoretical yield of L-valine from glucose by reducing carbon loss as CO₂. nih.govresearchgate.net
Furthermore, the overexpression of pathway enzymes and the deletion of competing routes can lead to the accumulation of intermediate metabolites, which may have toxic effects or trigger unforeseen regulatory responses. elifesciences.org Understanding these imbalances through techniques like ¹³C-MFA and other "omics" technologies is critical for the rational, iterative improvement of production strains, moving beyond simple pathway manipulation to a more comprehensive, systems-level metabolic engineering approach. nih.gov
Future Directions and Emerging Research Avenues for L Valine 13c5
Integration with Multi-Omics Data for Systems-Level Understanding
A paradigm shift in biological research is the move towards a holistic, systems-level understanding of cellular processes. This requires the integration of data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. L-Valine (13C5) is poised to play a crucial role in this integrated approach by providing dynamic functional information that complements the static nature of other omics data.
By tracing the flow of 13C atoms from L-Valine (13C5) through metabolic networks, researchers can quantify metabolic fluxes and identify active pathways. When this metabolic data is layered with transcriptomic and proteomic data, it can reveal how changes in gene expression and protein abundance translate into functional metabolic alterations. For instance, an increase in the transcript and protein levels of enzymes involved in BCAA catabolism can be directly correlated with an increased flux of L-Valine (13C5) through that pathway. This integrated analysis provides a more complete picture of cellular regulation in response to various stimuli or in disease states.
A study on informal workers exposed to potentially toxic elements demonstrated the power of this integrated approach. By combining metabolomic and proteomic analyses, researchers identified several metabolic pathways, including valine, leucine (B10760876), and isoleucine degradation, that were potentially disturbed by occupational exposure. nih.gov This highlights how multi-omics integration can uncover the biological impact of environmental factors.
Table 1: Examples of Multi-Omics Integration Incorporating Amino Acid Tracing
| Research Area | Proteomics Data | Metabolomics Data (with L-Valine (13C5) or other tracers) | Integrated Insights |
| Toxicology | Altered expression of metabolic enzymes. nih.gov | Changes in the degradation pathways of branched-chain amino acids. nih.gov | Identification of specific metabolic pathways disrupted by exposure to toxic elements. nih.gov |
| Cancer Metabolism | Upregulation of enzymes in specific metabolic pathways. | Increased flux through glycolysis and the TCA cycle, traced with labeled glucose and glutamine. eurisotop.com | Understanding the metabolic reprogramming that supports tumor growth and survival. eurisotop.com |
| Hemolytic Toxicity | Changes in the abundance of enzymes in the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.gov | Alterations in metabolites within these pathways, with L-Valine (13C5, 15N) used as an internal standard for quality control. nih.gov | Elucidation of antioxidation mechanisms in red blood cells in response to toxins like gossypol. nih.gov |
Development of Advanced L-VALINE (13C5) Tracing Models and Analytical Platforms
The utility of L-Valine (13C5) as a metabolic tracer is continually being enhanced by the development of more sophisticated tracing models and analytical platforms. These advancements allow for more precise and comprehensive quantification of metabolic fluxes in increasingly complex biological systems.
Advanced Tracing Models:
Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA): Traditional metabolic flux analysis (MFA) assumes that the system is at an isotopic steady state. However, many biological processes are dynamic. INST-MFA allows for the analysis of metabolic fluxes in systems that have not reached isotopic equilibrium, providing a more dynamic view of metabolic regulation. d-nb.info
Dual Isotope Tracing: The simultaneous use of L-Valine labeled with both 13C and 15N (e.g., L-Valine (13C5, 15N)) allows researchers to track the fate of both the carbon skeleton and the nitrogen group of the amino acid. sigmaaldrich.comembopress.org This provides a more detailed understanding of amino acid metabolism, including transamination and nitrogen recycling pathways. This dual-labeling approach is particularly powerful for elucidating both carbon and nitrogen flux distributions simultaneously. embopress.org
Genome-Scale Metabolic Models (GSMMs): The integration of 13C-MFA data with genome-scale metabolic models is a significant advancement. osti.gov These models encompass a much larger set of metabolic reactions than traditional core models, providing a more comprehensive view of cellular metabolism and enabling more accurate flux predictions. osti.gov
Advanced Analytical Platforms:
The analysis of 13C-labeled metabolites derived from L-Valine (13C5) relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, which is crucial for distinguishing between different isotopologues (molecules that differ only in their isotopic composition). nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the workhorse techniques for separating and detecting labeled metabolites. Advances in chromatography, such as the use of sub-2 µm particle columns, have improved the sensitivity and resolution of these methods. d-nb.infosigmaaldrich.com
Software and Computational Tools: The analysis of complex isotopologue data requires specialized software. Tools like 13CFLUX2 and INCA are used for metabolic flux analysis, while other software helps in correcting for the natural abundance of stable isotopes. d-nb.infonih.govnih.govmdpi.com
Novel Applications in Underexplored Biological Systems and Processes
The application of L-Valine (13C5) is expanding into new and exciting areas of biological research, providing novel insights into complex diseases and biological interactions.
Neurodegenerative Diseases:
Metabolic dysfunction is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases. A study on familial amyotrophic lateral sclerosis (ALS) models used L-Valine (13C5) along with [U-13C6]isoleucine to trace the metabolism of branched-chain amino acids in neurons. nih.gov The findings revealed that neurons undergo pathogenic metabolic reprogramming, suggesting that amino acids may serve as supplemental oxidative fuel in the context of mitochondrial dysfunction. nih.gov This opens up new avenues for understanding the metabolic underpinnings of neurodegeneration and for exploring potential therapeutic strategies.
Host-Pathogen Interactions:
Understanding the metabolic interplay between a host and a pathogen is critical for developing new antimicrobial therapies. In a study of Mycobacterium tuberculosis, the causative agent of tuberculosis, 13C-flux spectral analysis was used to investigate its metabolism within host macrophages. nih.gov The analysis of L-Valine isotopologues indicated that, in contrast to alanine (B10760859) which was imported from the macrophage, valine was predominantly synthesized de novo by the intracellular bacteria. nih.gov This type of research provides crucial information about the nutrients the pathogen acquires from its host and the metabolic pathways that are essential for its survival.
Gut Microbiome Research:
Table 2: Emerging Research Applications of L-Valine (13C5)
| Biological System/Process | Research Question | Key Findings/Potential Insights |
| Neurodegenerative Diseases (e.g., ALS) | How does neuronal metabolism of branched-chain amino acids change in disease? | Neurons undergo metabolic reprogramming, potentially using amino acids as an alternative fuel source. nih.gov |
| Host-Pathogen Interactions (M. tuberculosis) | What are the nutrient sources for intracellular pathogens? | M. tuberculosis can synthesize valine de novo while inside host cells. nih.gov |
| Gut Microbiome | What is the contribution of gut bacteria to host amino acid pools? | Gut microbiota can synthesize essential amino acids, influencing host systemic levels. frontiersin.org L-valine from the microbiota may have protective effects on the host. nih.gov |
| Caenorhabditis elegans Metabolism | Can we discover previously unknown metabolic pathways? | Confirmed novel conjugations between 3-hydroxypropionate (B73278) and amino acids, revealing a new metabolic shunt. nih.govresearchgate.net |
Q & A
Q. How can researchers address challenges in cross-study comparisons of L-Valine (¹³C₅) tracer data?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by sharing raw MS files and metadata in public repositories (e.g., MetaboLights). Use standardized units (e.g., µmol/gDW) and reporting frameworks (e.g., MIAMI guidelines). Conduct meta-analyses with heterogeneity tests to reconcile conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
